Product packaging for Indoxyl acetate(Cat. No.:CAS No. 608-08-2)

Indoxyl acetate

Cat. No.: B016902
CAS No.: 608-08-2
M. Wt: 175.18 g/mol
InChI Key: JBOPQACSHPPKEP-UHFFFAOYSA-N
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Description

Historical Perspectives on Indigogenic Substrates in Biochemical Studies

The history of indigogenic substrates in biochemical studies is closely tied to the development of methods for detecting enzyme activities. Indigogenic substrates are compounds that, upon enzymatic hydrolysis, release an indoxyl moiety. This indoxyl then undergoes spontaneous oxidation, typically in the presence of an oxidizing agent, to form an insoluble indigoid dye tandfonline.comresearchgate.netnih.gov. This colored precipitate marks the site of enzyme activity.

The understanding of indigogenic substrates was significantly advanced through studies involving the hydrolysis of various substituted indoxyl acetates for use in enzyme histochemistry tandfonline.comresearchgate.netnih.gov. The first published account of a histochemical method utilizing an indigogenic substrate was by Barrnett and Seligman in 1951, who synthesized and used indoxyl acetate (B1210297) and indoxyl butyrate (B1204436) for the histochemical detection of esterases tandfonline.com. Indoxyl acetate was preferred over indoxyl butyrate due to the more rapid formation of indigo (B80030) in sections upon hydrolysis tandfonline.com.

Naturally occurring precursors like indoxyl-β-d-glucoside and indoxyl sulfate (B86663) also generate indigoid dyes through similar chemical reactions exploited in the laboratory tandfonline.comresearchgate.netnih.gov.

Overview of this compound's Role as a Research Intermediate and Substrate

This compound serves as a valuable research intermediate and substrate in various academic disciplines. As a substrate, its primary role is in the detection and differentiation of enzyme activities, particularly esterases, lipases, acetylcholinesterase, and certain glycosidases evitachem.comfishersci.sechemicalbook.comresearchgate.netsigmaaldrich.comscientificlabs.comnih.govresearchgate.net. Upon enzymatic hydrolysis, this compound is cleaved into indoxyl and an acetate moiety evitachem.comresearchgate.netnih.gov. The released indoxyl is highly reactive and rapidly oxidizes to form the blue pigment indigo evitachem.comresearchgate.netnih.gov. This color change provides a visual indicator of enzyme activity evitachem.com.

This compound is also recognized as a useful synthetic intermediate fishersci.sechemicalbook.com.

Significance of this compound in Advancing Scientific Inquiry

The significance of this compound in advancing scientific inquiry lies in its utility as a chromogenic tool for visualizing enzymatic reactions. This property has been extensively exploited for detecting enzyme activity in histochemistry, biochemistry, and bacteriology researchgate.netnih.govresearchgate.net.

In microbiology, this compound is used in qualitative assays for identifying bacterial species based on their ability to hydrolyze the compound evitachem.com. This is particularly useful for differentiating esterases from various microbiological species fishersci.sechemicalbook.com. The this compound hydrolysis test has proven valuable in the identification and differentiation of Campylobacter, Helicobacter, and Wolinella species dalynn.comhardydiagnostics.commedicallabnotes.comasm.org. Certain Campylobacter species possess an esterase capable of hydrolyzing this compound, resulting in a blue color change that aids in their identification dalynn.comhardydiagnostics.commedicallabnotes.com.

This compound also serves as a substrate for measuring the activity of enzymes like esterases and lipases in enzyme activity assays evitachem.comresearchgate.netnih.govresearchgate.net. The this compound-based method for lipase (B570770) activity determination has shown potential for faster and more sensitive responses compared to standard methods researchgate.netnih.gov. It has also been explored in the development of paper-based devices for rapid qualitative determination of lipase inhibitors researchgate.nettci-thaijo.orgresearcher.life.

Furthermore, this compound has been investigated as a potential substrate for evaluating the esterase activity of carbonic anhydrases sigmaaldrich.comscientificlabs.com. Its use extends to studies involving enzyme kinetics where colorimetric changes are monitored evitachem.com. The principles learned from studying esterases with this compound are applicable to methods for localizing other enzymes that utilize indoxyl substrates tandfonline.comnih.gov.

The insolubility of the resulting indigoid dyes in water can limit their use in certain biochemical assays, but the intermediate indoxyl and leucoindigo (B3055547) compounds are strongly fluorescent, a property exploited in sensitive assays for hydrolases tandfonline.comresearchgate.netnih.gov.

This compound has also been utilized in non-indigogenic techniques for localizing enzyme activities nih.gov. Research has explored its use in detecting seedcoat damage in soybeans, where it stains cracks a blue-green color asabe.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B016902 Indoxyl acetate CAS No. 608-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-yl acetate
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InChI

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3
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InChI Key

JBOPQACSHPPKEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OC1=CNC2=CC=CC=C21
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Molecular Formula

C10H9NO2
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DSSTOX Substance ID

DTXSID6060559
Record name 3-Indoxyl acetate
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Molecular Weight

175.18 g/mol
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Physical Description

Cream-colored or light brown powder; [Alfa Aesar MSDS]
Record name 3-Indoxyl acetate
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Vapor Pressure

0.000209 [mmHg]
Record name 3-Indoxyl acetate
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CAS No.

608-08-2
Record name Indoxyl acetate
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Record name Indoxyl acetate
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Record name 3-Acetoxyindole
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Record name 1H-Indol-3-ol, 3-acetate
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Record name 3-Indoxyl acetate
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Record name Indoxyl acetate
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Enzymatic Hydrolysis Mechanisms and Reaction Kinetics of Indoxyl Acetate

Fundamental Principles of Indoxyl Acetate (B1210297) Hydrolysis

The process begins with the enzymatic cleavage of indoxyl acetate, followed by the oxidation and dimerization of the released indoxyl.

Esterase-Mediated Cleavage to Indoxyl

This compound serves as a substrate for various esterases, which catalyze the hydrolysis of the ester bond. evitachem.commedicallabnotes.com This enzymatic cleavage releases indoxyl and an acetate moiety. nih.govresearchgate.net The hydrolysis is a crucial initial step, making indoxyl available for subsequent reactions. evitachem.com This reaction is exploited in qualitative tests for identifying bacteria based on their esterase activity. evitachem.commedicallabnotes.com

Oxidative Dimerization of Indoxyl to Indigoid Dyes

Following its release, indoxyl is highly reactive and unstable, particularly under aerobic conditions. evitachem.comrsc.orgmdpi.com It undergoes rapid oxidation and dimerization to form indigoid dyes. tandfonline.comrsc.orgnih.gov This process involves the reaction of pairs of indoxyl molecules with oxygen. tandfonline.comnih.gov The oxidation of diffusible indoxyls to insoluble indigoid dyes must occur rapidly to minimize diffusion from the site of enzymatic hydrolysis. tandfonline.comnih.gov This oxidation can be facilitated by atmospheric oxygen and is often catalyzed by an equimolar mixture of K₃Fe(CN)₆ and K₄Fe(CN)₆ in laboratory settings. tandfonline.comnih.gov Hydrogen peroxide is a byproduct of the oxidation of indoxyl by oxygen. tandfonline.comnih.gov

Formation of Indigo (B80030) as the Chromogenic Product

The primary chromogenic product formed from the oxidative dimerization of indoxyl is the blue pigment indigo. evitachem.comtandfonline.comrsc.org Indigo is water-insoluble, which allows for the precise localization of enzyme activity at the site of hydrolysis. rsc.org The formation of the blue indigo pigment serves as a visual indicator for the presence and activity of enzymes that can hydrolyze this compound. evitachem.com The color and physical properties of the resulting indigoid dye can be influenced by the presence and position of halogen substituents on the indole (B1671886) ring of the indoxyl substrate. tandfonline.comrsc.orgnih.gov For instance, 5-bromo-4-chlorothis compound yields a greenish-blue color, while 5-bromo-6-chlorothis compound produces a magenta color. rsc.orgnih.gov

Mechanistic Investigations of Specific Enzyme Interactions with this compound

Specific enzymes have been studied for their ability to hydrolyze this compound, providing insights into the reaction mechanisms and kinetics involved.

Acetylcholinesterase (AChE) Hydrolysis Mechanism

Acetylcholinesterase (AChE), a serine hydrolase, is known to cleave this compound. nih.govaimt.cznih.gov The hydrolysis of this compound catalyzed by AChE produces hydroxylindole (indoxyl) and acetic acid. aimt.cz The released indoxyl then spontaneously oxidizes in the presence of oxygen to form the blue indigo color. aimt.cz This reaction forms the basis of colorimetric assays for detecting AChE activity and its inhibition, for example, by organophosphorus pesticides. aimt.cznih.govrsc.org

Kinetic studies on the hydrolysis of this compound (or its derivative N-methylthis compound) by AChE have revealed complex mechanisms. Transient kinetics studies using techniques like stopped-flow and temperature-jump have shown both fast and slow transients. cdnsciencepub.comscilit.com The fast transient is correlated with the conventional Michaelis-Menten mechanism involving the formation of an enzyme-substrate complex (EA) and an acyl-enzyme intermediate (EA'). cdnsciencepub.com The slow transient is attributed to conformational changes involving the enzyme or the enzyme-substrate complex. cdnsciencepub.com

Research has investigated the optimal this compound concentration for maximal hydrolysis velocity by AChE. Studies have indicated that a concentration of 2 mM this compound can achieve maximal hydrolysis velocity for different AChEs tested. researchgate.net

Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) have been determined for AChE-catalyzed hydrolysis of this compound. One study reported a Km of 3.21 × 10⁻³ mol/L and a Vmax of 7.71 × 10⁻⁸ kat for electric eel AChE with this compound as the substrate. nih.gov Another study using N-methylthis compound reported a Vmax of 5.16 mL/s and a Km of 3.49 for honeybee head AChE. ugm.ac.id

Enzyme SourceSubstrateKm (mol/L or other units)Vmax (kat or other units)Reference
Electric eel AChEThis compound3.21 × 10⁻³ mol/L7.71 × 10⁻⁸ kat nih.gov
Honeybee head AChEN-methylthis compound3.495.16 mL/s ugm.ac.id

Lipase-Catalyzed Hydrolysis and Indigo Formation

Lipases, another class of hydrolases, can also catalyze the hydrolysis of this compound. scientificlabs.comnih.govresearchgate.netresearcher.lifemdpi.com This reaction is utilized in assays for determining lipase (B570770) activity and detecting lipase inhibitors. nih.govresearcher.lifetci-thaijo.org Similar to esterases, lipase-catalyzed hydrolysis of this compound releases indoxyl, which subsequently oxidizes and dimerizes to form blue indigo. nih.govresearcher.lifetci-thaijo.org

The this compound-based method for determining lipase activity has shown potential for faster and more sensitive responses compared to standard methods. nih.govresearchgate.net Studies have optimized this method for different reaction times and enzyme concentrations. nih.govresearchgate.net

Kinetic analysis of lipase-catalyzed hydrolysis of this compound has demonstrated Michaelis-Menten kinetics. nih.govresearchgate.net For instance, a study investigating lipase activity using this compound reported a Michaelis-Menten constant (Km) equal to 8.72 mmol/l. nih.govresearchgate.net

The principle of using this compound for lipase activity detection has been applied in the development of paper-based devices for rapid qualitative determination of lipase inhibitors. researcher.lifetci-thaijo.org In these devices, the presence of a lipase inhibitor diminishes the enzyme activity, resulting in reduced hydrolysis of this compound and a decrease in the intensity of the blue indigo coloration. researcher.lifetci-thaijo.org This color change can be visually observed or analyzed using image analysis. researcher.lifetci-thaijo.org

Enzyme SourceSubstrateKm (mmol/l)Reference
LipaseThis compound8.72 nih.govresearchgate.net

β-Glucosidase and this compound Interaction Dynamics

While this compound is primarily known as a substrate for esterases and lipases, some studies suggest interactions with β-glucosidases, particularly in the context of indigogenic substrates which often involve indoxyl derivatives. chemimpex.comresearchgate.netnih.gov β-glucosidases typically hydrolyze β-glucosidic bonds, releasing β-D-glucose and an aglycone. nih.gov In plants like Isatis tinctoria, indigo precursors like Indican (indoxyl-β-D-glucoside) are hydrolyzed by β-glucosidase to form indoxyl. researchgate.net Although this compound itself is an ester and not a glycoside, the broader class of indigogenic substrates includes indoxyl glycosides, and the principles of their enzymatic hydrolysis and subsequent oxidation to indigo are related. tandfonline.comresearchgate.netresearchgate.net Some research indicates that this compound can be used to evaluate the esterase activity of enzymes like carbonic anhydrases, which can also exhibit hydrolytic activity in the same catalytic pocket as their main hydratase activity. researchgate.net

Kinetic Characterization of this compound Hydrolysis

The enzymatic hydrolysis of this compound can be characterized using enzyme kinetics, often following Michaelis-Menten kinetics. researchgate.netnih.gov

Michaelis-Menten constants (Km and Vmax) provide insights into the affinity of an enzyme for this compound and the maximum rate of the hydrolysis reaction. For instance, studies on the hydrolysis of N-methylthis compound by human butyrylcholinesterase have determined Km values in the range of 0.07-0.16 mM, with kcat values between 12,000 and 18,000 min⁻¹. nih.gov Another study using this compound as a substrate for lipase activity determination reported a Michaelis-Menten constant (Km) of 8.72 mmol/l. researchgate.net It has been noted that while some substrates may have more favorable Km values, the rate of hydrolysis of this compound can be much faster. google.com

EnzymeSubstrateKm (mM or mmol/l)Vmax (μmol/mg protein/min or μkat)kcat (min⁻¹ or s⁻¹)Reference
Human ButyrylcholinesteraseN-methylthis compound0.07 - 0.16 mM-12,000 - 18,000 min⁻¹ nih.gov
LipaseThis compound8.72 mmol/l-0.087 - 0.183 s⁻¹ researchgate.netnih.gov
Putative beta-carbonic anhydrasep-nitrophenyl acetate9.09 mM714.28 μmol/mg protein/min19.2 s⁻¹ (calculated from Vmax and MW) researchgate.net
CanB (Carbonic Anhydrase)This compound4.5 ± 0.6 mM4.1 ± 0.2 s⁻¹4.1 ± 0.2 s⁻¹ researchgate.net

Note: Vmax and kcat units vary based on how they were reported in the source. kcat for putative beta-carbonic anhydrase calculated assuming a molecular weight for typical carbonic anhydrases.

The rate of this compound hydrolysis is directly influenced by both enzyme and substrate concentrations, particularly within the range where Michaelis-Menten kinetics apply. researchgate.netresearchgate.net As enzyme concentration increases, the reaction rate typically increases proportionally, assuming substrate is not limiting. Similarly, increasing substrate concentration leads to a higher reaction rate until the enzyme becomes saturated, at which point the rate approaches Vmax. google.com Studies have shown that the increase in enzymatic activity can be monitored as a function of this compound concentration over time. researchgate.net

Several factors can influence the rate of this compound hydrolysis and the subsequent formation of indigo. These include pH, temperature, the presence of inhibitors or activators, and the properties of the enzyme itself. researchgate.netresearcher.life For instance, the optimal pH for the activity of enzymes that hydrolyze this compound can vary. researchgate.netresearchgate.net The stability of this compound towards spontaneous hydrolysis is also a factor, although it is reported to have greater stability compared to some other ester substrates. google.com The efficiency of product formation (indigo) is also dependent on the rapid oxidation of the released indoxyl. tandfonline.comresearchgate.net In some cases, the presence of other substances or modifications to the enzyme can affect the hydrolysis rate. nih.govnih.gov

Influence of Enzyme and Substrate Concentrations on Reaction Rates

Catalysis and Oxidation in this compound Systems

The formation of the colored indigo product from this compound hydrolysis is a two-step process involving enzymatic cleavage followed by oxidation of the indoxyl intermediate. evitachem.comtandfonline.com

The indoxyl released upon hydrolysis is highly susceptible to oxidation. evitachem.com Atmospheric oxygen is a primary oxidizing agent that facilitates the dimerization of indoxyl to form insoluble blue indigo. tandfonline.comresearchgate.net To accelerate and ensure rapid oxidation, particularly in histochemical applications, oxidizing agents such as an equimolar mixture of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and potassium ferrocyanide (K₄Fe(CN)₆) are often included in the reaction medium. tandfonline.comresearchgate.netCurrent time information in Chicago, IL, US. This mixture acts catalytically to promote the efficient conversion of indoxyl to indigo, minimizing diffusion of the indoxyl intermediate from the site of enzymatic activity and resulting in better localization of the colored product. tandfonline.comresearchgate.net However, high concentrations of the ferricyanide/ferrocyanide mixture can potentially inhibit some enzymes and lead to the formation of soluble yellow oxidation products. tandfonline.comresearchgate.net Hydrogen peroxide (H₂O₂) is also a by-product of the oxidation of indoxyl by oxygen and can contribute to indoxyl oxidation, sometimes catalyzed by peroxidase-like proteins. tandfonline.comresearchgate.net

This compound is a chemical compound recognized for its utility as a chromogenic substrate in various biochemical assays. Belonging to the indole family, its structure features an acetyl group attached to the hydroxyl position of indoxyl. This ester linkage is susceptible to hydrolysis, a reaction central to its application in detecting and quantifying enzyme activity, particularly that of esterases and lipases evitachem.com. The product of this hydrolysis, indoxyl, is then free to undergo oxidation, typically resulting in the formation of the intensely colored indigo dye evitachem.com. This color change provides a visual or spectrophotometric indicator of enzymatic activity.

The enzymatic hydrolysis of this compound involves the cleavage of the ester bond by enzymes such as esterases and lipases evitachem.com. This reaction releases indoxyl and acetic acid. The mechanism generally follows the classic enzyme kinetics model, where the enzyme binds to the substrate (this compound) to form an enzyme-substrate complex, followed by the catalytic step and release of products nih.gov.

Studies on the kinetics of this compound hydrolysis, and related compounds like N-methylthis compound, catalyzed by enzymes such as acetylcholinesterase, have revealed detailed insights into the reaction process nih.govdoi.org. These studies often employ techniques like stopped-flow and temperature-jump experiments to observe transient kinetics nih.govdoi.org. The hydrolysis can involve both steady-state and pre-steady-state phases nih.govdoi.org.

Enzymatic hydrolysis of this compound is the initial step in chromogenic reactions, leading to the release of indoxyl, which subsequently oxidizes to form the colored indigo evitachem.com. The rate of this enzymatic hydrolysis directly influences the speed and intensity of color development, making kinetic studies crucial for optimizing assay conditions.

Impact of Antioxidants on Chromophore Stability

The chromophore generated from this compound is typically indigo, a blue pigment formed by the oxidative dimerization of indoxyl evitachem.com. The stability of this indigo chromophore can be influenced by various factors, including the presence of antioxidants.

Antioxidants are compounds that can inhibit oxidation. Since the formation of the indigo chromophore involves the oxidation of indoxyl, the presence of antioxidants could potentially interfere with this process or affect the stability of the resulting dye. While direct studies specifically detailing the impact of antioxidants on this compound-derived chromophore stability were not extensively found, the general principle of antioxidant activity suggests a potential for interaction.

In chromogenic assays utilizing this compound, rapid oxidation of the released indoxyl is often desired to ensure precise localization of enzyme activity and minimize diffusion of the intermediate indoxyl researchgate.net. Oxidizing agents, such as an equimolar mixture of K₃Fe(CN)₆ and K₄Fe(CN)₆, are sometimes included in the reaction medium to catalyze this oxidation researchgate.net. However, high concentrations of such oxidizing mixtures can also promote the formation of soluble yellow oxidation products from indoxyl, in addition to the desired indigo researchgate.net. This highlights the delicate balance required in managing the oxidative step.

The presence of antioxidants could potentially compete with the intended oxidation pathway leading to indigo, or they might reduce the indigo back to a colorless form under certain conditions. Research on the antiradical and neuroprotective properties of natural extracts, evaluated using this compound as a substrate for acetylcholinesterase inhibition assays, indirectly touches upon the interaction of antioxidants within such systems jocpr.com. These studies measure enzyme inhibition based on the resulting color change, implying that the antioxidant compounds in the extracts are present alongside the enzymatic reaction and chromophore formation jocpr.com. The effectiveness of the assay in such contexts suggests that while interactions may occur, the chromogenic reaction can still proceed, although the intensity or stability of the color might be affected depending on the specific antioxidant and its concentration.

Further dedicated research would be needed to fully elucidate the specific mechanisms and extent to which different classes of antioxidants impact the formation and stability of the indigo chromophore derived from this compound under various reaction conditions.

Minimizing By-product Formation in Chromogenic Reactions

Chromogenic reactions involving this compound aim to produce the insoluble blue indigo dye as the primary indicator of enzyme activity evitachem.com. However, undesirable by-products can form, potentially leading to reduced color intensity, altered hue, or increased background signal, which can compromise the accuracy and sensitivity of the assay.

One significant source of by-product formation relates to the oxidation step of indoxyl. While oxidation to indigo is desired, indoxyl can also undergo alternative oxidation pathways, leading to the formation of soluble, often yellow, by-products researchgate.net. The use of oxidizing agents like potassium ferricyanide/ferrocyanide mixture, while promoting indigo formation, can also contribute to these side reactions, particularly at higher concentrations researchgate.net. Minimizing the concentration of such catalysts while still ensuring reasonably rapid oxidation is a strategy to reduce the formation of these soluble by-products researchgate.net.

Another approach to minimizing by-product formation and improving the localization of the chromophore is through the use of substituted indoxyl acetates. Studies have shown that halogenated indoxyl acetates, such as 5-bromo-, 5-bromo-6-chloro-, and 5-bromo-4-chloroindoxyl acetates, can yield smaller dye particles upon hydrolysis and oxidation, with less diffusion from the site of enzymatic activity researchgate.net. This leads to better spatial resolution in applications like enzyme histochemistry researchgate.net. The 5-bromo-4-chloro congener is noted for producing the smallest dye particles among these researchgate.net.

In some synthetic applications utilizing this compound, such as the lipase-catalyzed deacetylation for the synthesis of indirubins, conditions are carefully controlled to suppress oxidative by-product formation from this compound clockss.org. Anhydrous and anaerobic conditions, along with the use of specific lipases and reagents, have been employed to favor the desired reaction pathway and minimize unwanted side reactions clockss.org. This highlights that controlling the reaction environment is crucial for directing the reaction towards the desired product and reducing by-product formation.

The choice of enzyme, substrate concentration, pH, temperature, and the presence and concentration of oxidizing agents or other additives all play a role in the efficiency of indigo formation and the extent of by-product generation. Optimizing these parameters based on the specific application is essential for minimizing by-product formation and achieving a clear and robust chromogenic response.

Applications of Indoxyl Acetate As a Chromogenic and Fluorogenic Substrate in Biochemical Assays

Enzyme Activity Profiling and Quantification

Indoxyl acetate (B1210297) is a versatile substrate for assessing the activity of several classes of hydrolase enzymes, particularly esterases and lipases. nih.govresearchgate.netresearcher.lifeevitachem.comtci-thaijo.orgridacom.com

Carboxylic Esterase Activity Detection and Localization

Carboxylic esterases are enzymes that hydrolyze ester bonds. Indoxyl acetate serves as a substrate for these enzymes, yielding indoxyl upon hydrolysis. evitachem.comnih.gov The subsequent oxidation and dimerization of indoxyl produce the blue indigo (B80030) dye, enabling the detection and localization of esterase activity. nih.govresearchgate.netresearcher.lifeevitachem.comtci-thaijo.orgridacom.comresearchgate.netnih.govresearchgate.net This indigogenic principle, initially developed using substituted indoxyl acetates for enzyme histochemistry, allows for the visualization of enzyme activity as insoluble dye precipitates at the site of hydrolysis. nih.govresearchgate.nettandfonline.com

Cholinesterase Activity Assays (AChE and Butyrylcholinesterase)

This compound is utilized as a chromogenic substrate for the assay of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comtandfonline.comnih.govresearchgate.netnih.govchemicalpapers.comnih.govmdpi.com These enzymes, crucial in cholinergic neurotransmission and detoxification, hydrolyze this compound to indoxyl and acetate. nih.govresearchgate.net The resulting indoxyl then forms the blue indigo dimer, which can be measured spectrophotometrically. nih.gov

Studies have compared this compound to standard methods like the Ellman's method for AChE assay. While this compound may exhibit a lower turnover rate compared to substrates like acetylthiocholine (B1193921), it offers advantages such as not reacting with oxime antidotes and thiols used in the Ellman's method, allowing for more accurate measurements in certain contexts. nih.govnih.gov this compound has been successfully incorporated into paper-based dipsticks and 3D-printed multiwell pads for the colorimetric detection of AChE and BChE activity, including the assessment of enzyme inhibition by pesticides like paraoxon (B1678428) and carbofuran. tandfonline.comresearchgate.netchemicalpapers.commdpi.com

Research has provided kinetic parameters for AChE with this compound. For electric eel AChE, the Michaelis constant (Km) was determined to be 3.21 × 10−3 mol/L and the maximum reaction velocity (Vmax) was 7.71 × 10−8 kat. nih.govnih.gov

Lipase (B570770) Activity Determination

This compound is also employed as a substrate for determining lipase activity. nih.govresearchgate.netresearcher.lifetci-thaijo.orgresearchgate.net Lipases, which hydrolyze ester bonds in lipids, can cleave this compound to produce indoxyl and acetate. nih.govresearchgate.nettci-thaijo.orgresearchgate.net The subsequent formation of blue indigo allows for the detection and quantification of lipase activity. nih.govresearchgate.netresearcher.lifetci-thaijo.orgresearchgate.net

Methods based on this compound for lipase activity determination have shown faster and more sensitive responses compared to some standard methods. nih.govresearchgate.netresearchgate.net This makes this compound a promising substrate for biosensor construction and applications in various fields, including industry, medicine, and toxicology, where lipase activity measurement is important. nih.govresearchgate.netresearchgate.net Paper-based devices utilizing this compound have been developed for the rapid qualitative determination of lipase inhibitory activity, enabling the detection of inhibitors like orlistat. researchgate.netresearcher.lifetci-thaijo.org

Data from a study on lipase activity determination using this compound showed a Michaelis–Menten constant (Km) of 8.72 mmol/l for lipase with this compound as the substrate. nih.govresearchgate.netresearchgate.net

Carbonic Anhydrase Activity Measurement

This compound has been explored as a substrate for measuring the esterase activity of carbonic anhydrases (CAs). nih.govsigmaaldrich.comresearchgate.net While primarily known for their hydratase activity, CAs also possess hydrolytic, particularly esterase, activity. nih.gov The use of this compound as a substrate for CA has shown potential for developing simple, repeatable, and high-throughput screening methods for CA activity. nih.govresearchgate.netresearchgate.net The assay involves measuring the production of indoxyl spectrophotometrically at 375 nm. researchgate.net

Phosphatase and Glycosidase Activity Detection (General Indigogenic Principles)

While this compound itself is an ester and primarily a substrate for esterases and lipases, the indigogenic principle extends to the detection of phosphatase and glycosidase activities using related indoxyl derivatives. researcher.lifenih.govresearchgate.netnih.govexcli.detandfonline.com Indoxyl phosphates and indoxyl glycosides are hydrolyzed by phosphatases and glycosidases, respectively, releasing the indoxyl moiety. nih.govresearchgate.nettandfonline.comrsc.org The subsequent oxidation and dimerization of indoxyl lead to the formation of insoluble indigoid dyes, allowing for the detection and localization of these enzyme activities. nih.govresearchgate.nettandfonline.comrsc.org This principle is widely used, for example, with 5-bromo-4-chloroindoxyl-β-galactoside (X-gal) for detecting β-galactosidase activity in microbiology and molecular biology. evitachem.comnih.govtandfonline.comrsc.org The color of the resulting indigoid dye can vary depending on substituents on the indoxyl ring. tandfonline.comrsc.org

Diagnostic and Identification Procedures in Microbiology

This compound hydrolysis is a valuable biochemical test used in microbiology for the identification and differentiation of various bacterial species, particularly those possessing acetate esterase activity. evitachem.comridacom.comsigmaaldrich.comsigmaaldrich.comnih.govhardydiagnostics.comhardydiagnostics.comsigmaaldrich.com The test relies on the enzymatic hydrolysis of this compound by bacterial esterases, leading to the formation of indoxyl and subsequently the blue indigo pigment. evitachem.comridacom.comsigmaaldrich.com

This test is particularly useful for the rapid identification of Campylobacter species and Moraxella (Branhamella) catarrhalis. ridacom.comsigmaaldrich.comsigmaaldrich.comnih.govhardydiagnostics.comsigmaaldrich.com A positive reaction is indicated by the development of a blue or blue-green color at the site of the bacterial colony or on a test strip. ridacom.comsigmaaldrich.comhardydiagnostics.comhardydiagnostics.com The this compound hydrolysis test can help differentiate Campylobacter species, such as distinguishing C. lari from C. jejuni and C. coli, and C. cinaedi from C. fennelliae. nih.gov It is a rapid and easy-to-interpret test suitable for routine diagnostic procedures. nih.govhardydiagnostics.com

Differentiation of Campylobacter Species

The this compound hydrolysis test is useful for differentiating various Campylobacter species. Certain species possess an esterase capable of hydrolyzing this compound, leading to a positive reaction indicated by a blue color change. dalynn.com This test was developed and reported by Mills and Gherna in 1987, who found it to be a rapid and accurate method for identifying Campylobacter species, with results unaffected by the growth medium. thermofisher.com Hodge et al. confirmed these findings, noting the reliability of the this compound disk test for differentiating Campylobacter species, including strains with atypical phenotypic characteristics. thermofisher.com

The test can differentiate positive species such as Campylobacter coli, C. cryaerophila, C. fennelliae, C. jejuni, and C. upsaliensis from negative species like C. fetus subsp. fetus, C. fetus subsp. venerealis, C. hyointestinalis, and C. lari. dalynn.com While hippurate hydrolysis is also used to differentiate C. jejuni (positive) from C. coli (negative), the emergence of hippurate-negative C. jejuni strains has somewhat limited its usefulness. hardydiagnostics.commdpi.com this compound hydrolysis provides an additional, reliable phenotypic feature for differentiation. dalynn.com

Campylobacter SpeciesThis compound Hydrolysis
Campylobacter coliPositive (+)
Campylobacter cryaerophilaPositive (+)
Campylobacter fennelliaePositive (+)
Campylobacter jejuniPositive (+)
Campylobacter upsaliensisPositive (+)
Campylobacter fetus subsp. fetusNegative (-)
Campylobacter fetus subsp. venerealisNegative (-)
Campylobacter hyointestinalisNegative (-)
Campylobacter lariNegative (-)

Note: This table is based on typical reactions; some atypical strains may show different results.

Identification of Helicobacter and Wolinella Genera

Beyond Campylobacter, the this compound hydrolysis test has also been shown to be useful in differentiating species within the Helicobacter and Wolinella genera. dalynn.comthermofisher.com Popovic-Uroic et al. further investigated the this compound disk for identifying these related genera and reported the method to be useful in their differentiation. thermofisher.com For instance, the test can differentiate Helicobacter mustelae (positive) from H. pylori (negative). dalynn.com It can also help differentiate Wolinella curva and W. recta (positive) from other Wolinella species. nih.gov The test is particularly helpful in distinguishing H. canis from other catalase-negative campylobacters. clinmicronow.org

Utility in Rapid Qualitative Procedures (e.g., Disk Tests)

This compound is commonly employed in rapid qualitative procedures, such as disk tests, for bacterial identification. thermofisher.comhardydiagnostics.commedicallabnotes.com These tests involve reagent-impregnated disks that are inoculated with a bacterial culture. thermofisher.com The hydrolysis of this compound by bacterial esterases present in the inoculum leads to the formation of the blue indigo pigment, providing a visible result typically within minutes. thermofisher.commedicallabnotes.com The disk method is considered rapid and reliable, requiring less time and interpretation compared to tube methods. hardydiagnostics.comnih.gov A positive reaction is indicated by the development of a blue or blue-green color on the disk, usually within 5 to 30 minutes for Campylobacter and related organisms. thermofisher.commedicallabnotes.com

Histochemical and Molecular Biology Applications

This compound and related indoxyl substrates are also valuable in histochemistry and molecular biology for visualizing enzyme activity in tissues and as part of reporter gene assays. researchgate.netchemimpex.com

Visualization of Enzyme Activity in Tissues

This compound serves as a substrate for demonstrating enzyme activity, particularly non-specific esterases, in tissue sections. researchgate.netcardiff.ac.uk In enzyme histochemistry, a substrate like this compound is provided to tissue enzymes in their natural location. researchgate.net The enzymatic hydrolysis releases indoxyl, which then oxidizes to form an insoluble colored precipitate (indigo) at the site of enzyme activity, allowing for microscopic visualization. researchgate.netresearchgate.net This technique provides information on both enzyme activity and its topographic localization within the tissue. researchgate.net Indigogenic methods, utilizing indoxyl substrates, are applicable to localizing various enzymes, including carboxylic esterases, phosphatases, phosphodiesterases, aryl sulfatase, and several glycosidases. researchgate.net

Reporter Gene Assays (e.g., using 5-bromo-4-chloro-3-indoxyl-β-D-galactoside)

Indoxyl derivatives are used in reporter gene assays to detect the expression of specific genes. A common example is the use of 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-gal) as a substrate for β-galactosidase, an enzyme often used as a reporter protein. researchgate.netwikipedia.org While X-gal is a glycoside and not an acetate, it functions on the same indigogenic principle: enzymatic cleavage releases a substituted indoxyl, which then oxidizes to form a colored product (a blue dichloro-dibromoindigo). wikipedia.org This allows for the visual identification of cells or colonies expressing the lacZ reporter gene, which encodes β-galactosidase. researchgate.netsigmaaldrich.com Although the prompt specifically mentions 5-bromo-4-chloro-3-indoxyl-β-D-galactoside, the principle aligns with the broader application of indoxyl-based substrates in visualizing enzyme activity linked to gene expression. This compound itself, being a substrate for esterases, could conceptually be used in a similar reporter system if an esterase were employed as the reporter enzyme.

Advanced Analytical Methodologies and Biosensor Development Utilizing Indoxyl Acetate

Development of Paper-Based Biosensors

Paper-based biosensors offer a simple, low-cost, and portable platform for various analytical applications. Indoxyl acetate (B1210297) is frequently integrated into these devices as a substrate for enzyme-catalyzed reactions, enabling visual or photometric detection of enzyme activity or inhibition.

Design and Fabrication for Enzyme Inhibition Assays

Paper-based biosensors utilizing indoxyl acetate for enzyme inhibition assays are typically designed as simple, often foldable, devices nih.govnih.gov. These sensors commonly consist of a paper matrix functionalized with the target enzyme and a separate zone containing this compound nih.govactascientific.com. The paper substrate, such as filter paper, is chosen for its cost-effectiveness and ability to handle pre-treated reagents nih.gov.

The design facilitates the interaction between the enzyme and the substrate upon the addition of a sample. In some configurations, the enzyme is immobilized on one part of the paper, while the this compound is coated on another nih.govactascientific.com. A buffer loading hole or a wet system can be incorporated to ensure proper mixing and initiation of the enzymatic reaction nih.govnih.gov. The hydrolysis of this compound by the enzyme produces the blue indigo (B80030) color researchgate.netnih.gov. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in the rate of this compound hydrolysis and, consequently, a lighter blue color or absence of color researchgate.netnih.gov.

Fabrication methods can include simple manual preparation or more advanced techniques like inkjet printing to define the sensing zones and immobilize biomolecules researchgate.net.

Application in Lipase (B570770) Inhibitor Screening

This compound has been successfully employed as a chromogenic substrate in paper-based devices for the rapid qualitative determination of lipase inhibitory activity researchgate.netresearchgate.nettci-thaijo.orgresearcher.life. Lipase catalyzes the hydrolysis of colorless this compound, resulting in the formation of the blue indigo dimer researchgate.netresearchgate.nettci-thaijo.org. When a lipase inhibitor is present, the enzyme's activity is diminished, leading to reduced hydrolysis of this compound and a corresponding decrease in the intensity of the blue coloration researchgate.netresearchgate.nettci-thaijo.org.

This color change can be observed visually and further analyzed using image processing techniques for more quantitative results researchgate.netresearchgate.nettci-thaijo.org. Orlistat has been used as a representative lipase inhibitor in such assays researchgate.netresearchgate.nettci-thaijo.org. The limits of detection obtained from visual inspection and image analysis have been reported to be comparable researchgate.nettci-thaijo.org. These paper-based devices offer a simple and convenient method for screening lipase inhibitors, potentially useful for detecting adulteration in products like weight loss supplements researchgate.nettci-thaijo.org.

Research findings indicate that the this compound-based method for lipase activity determination can be faster and more sensitive compared to standard methods researchgate.net. The method has been optimized for factors such as reaction time and enzyme concentration researchgate.net.

Application in Acetylcholinesterase Inhibition for Pesticide Detection

This compound is widely used as a chromogenic substrate in paper-based biosensors for detecting acetylcholinesterase (AChE) inhibition, particularly for the screening of organophosphate (OP) and carbamate (B1207046) (CM) pesticides nih.govnih.govactascientific.com. These pesticides are potent inhibitors of AChE, an enzyme crucial for nerve function nih.govnih.govmdpi.com.

In these biosensors, AChE is immobilized on a paper matrix, and this compound is provided as the substrate nih.govactascientific.com. AChE hydrolyzes this compound, producing indoxyl, which then oxidizes to form the blue indigo pigment nih.gov. The presence of OP or CM pesticides inhibits AChE activity, thus reducing the hydrolysis of this compound and the subsequent blue color formation nih.govnih.gov. The degree of color reduction is proportional to the concentration of the pesticide inhibitor nih.govnih.gov.

Paper-based AChE inhibition assays using this compound have been developed as foldable devices with separate zones for the enzyme and substrate nih.govnih.govactascientific.com. A wet system or buffer addition mechanism can be included to facilitate the reaction nih.govnih.gov. The detection can be performed visually or by using image analysis software for improved sensitivity and quantification nih.govnih.gov. Limits of detection for various pesticides like carbofuran, dichlorvos, carbaryl, paraoxon (B1678428), and pirimicarb (B1678450) have been reported using this method nih.govnih.gov. The assay has been applied to detect pesticide residues in food samples nih.govnih.gov. Optimization of assay parameters such as enzyme and substrate concentrations, incubation time, and temperature are crucial for enhancing sensitivity nih.gov.

Spectrophotometric and Fluorometric Detection Systems

Beyond paper-based platforms, this compound is also utilized in conventional spectrophotometric and fluorometric detection systems for enzyme activity and inhibition studies. These methods offer higher sensitivity and quantitative accuracy.

Optimization of Wavelengths for Chromogenic Product Detection

Spectrophotometric methods using this compound rely on measuring the absorbance of the blue indigo product formed upon enzymatic hydrolysis and subsequent oxidation of indoxyl. The indigo dimer exhibits a characteristic absorption spectrum. Studies have indicated that the blue coloration produced by the hydrolysis of this compound catalyzed by enzymes like AChE or lipase can be measured spectrophotometrically at wavelengths around 620 nm or 670 nm researchgate.netresearchgate.netmdpi.comnih.gov.

For instance, in the context of lipase activity analysis using this compound, measurements have been taken at 620 nm researchgate.netresearchgate.netnih.gov. Similarly, for AChE activity assays with this compound as the substrate, absorbance measurements have been performed at 670 nm mdpi.com. The optimal wavelength for detecting the chromogenic product is determined by the absorption properties of the indigo dye formed. While some studies mention detection at 530 nm for indole (B1671886) or related colored products, for the blue indigo formed from this compound, wavelengths in the 600-700 nm range are typically used asm.orgnih.gov.

Optimization of spectrophotometric detection involves determining the appropriate wavelength that provides maximum absorbance for the colored product with minimal interference from the substrate or other components in the reaction mixture.

Fluorescence-Based Detection for Enhanced Sensitivity

This compound itself is non-fluorescent, but its enzymatic hydrolysis product, indoxyl, is fluorescent tandfonline.com. This property allows for the development of fluorescence-based detection systems, which generally offer higher sensitivity compared to colorimetric methods.

Upon hydrolysis, indoxyl is released, which is fluorescent tandfonline.com. However, indoxyl can undergo air oxidation to form indigo white (leucoindigo), which is also fluorescent and even more intensely fluorescent than indoxyl, before further oxidizing to the non-fluorescent indigo blue tandfonline.com. By controlling the experimental conditions, the fluorescent properties of indoxyl or indigo white can be exploited for detection.

Fluorometric assays using this compound have been described for determining cholinesterase activity mdpi.com. These methods measure the rate of formation of the fluorescent product tandfonline.com. The excitation and emission wavelengths for detecting the fluorescent species derived from this compound hydrolysis need to be optimized. Studies have reported using excitation wavelengths around 395 nm and emission wavelengths around 470 nm for the fluorimetric determination of cholinesterase activity using this compound tandfonline.com.

Fluorescence-based detection systems utilizing this compound have been explored for various applications, including the detection of cholinesterase inhibitors like pesticides tandfonline.commdpi.com. These methods can achieve lower limits of detection compared to colorimetric approaches mdpi.com. For example, a limit of detection of 11.6 μmol/L for this compound has been reported in a fluorimetric assay for cholinesterase activity mdpi.comresearchgate.net.

Integration with Image Analysis for Quantitative Assessment

The use of this compound in biosensors and assays frequently incorporates image analysis for the quantitative assessment of results. This approach leverages the color change produced by the enzymatic hydrolysis of this compound, which generates a blue indigo dimer researcher.lifenih.govresearchgate.net. The intensity of this blue coloration is proportional to the enzyme activity or, in inhibition assays, inversely proportional to the concentration of an inhibitor researcher.lifeexcli.denih.gov.

Digital imaging devices, such as cameras, are used to capture the color signal generated on the biosensor or assay platform excli.demdpi.com. The captured images are then processed using image analysis software, such as ImageJ, to quantify the color intensity excli.de. By measuring the mean intensity in specific color channels (e.g., RGB), a semi-quantitative or quantitative assessment can be made excli.de. This integration allows for objective measurement of the color change, moving beyond subjective visual interpretation researcher.lifeexcli.de. For instance, in paper-based biosensors utilizing acetylcholinesterase (AChE) and this compound for pesticide detection, image analysis of the blue color intensity allows for the determination of pesticide concentration based on the inhibition of AChE activity excli.denih.gov. The decrease in blue color intensity directly correlates with the presence and concentration of the pesticide excli.denih.gov. This method has been applied to determine pesticide residues in spiked food samples excli.de. Image analysis provides a means to quantify differences in biomarker intensity and staining in various analytical contexts histowiz.com.

Chromatographic Techniques for Indole Derivatives

Chromatographic techniques are widely employed for the separation, identification, and quantification of indole derivatives, a class of compounds that includes this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent methods used in the analysis of these compounds mdpi.comcreative-proteomics.comfrontiersin.orgresearchgate.net.

HPLC is frequently used to measure indole derivatives in various matrices, including biological fluids, plant extracts, and environmental samples mdpi.comcreative-proteomics.com. It separates compounds based on their interaction with a stationary phase and a mobile phase, providing detailed profiles of compound concentrations creative-proteomics.com. For example, HPLC has been used for the simultaneous quantitative analysis of multiple indole compounds, such as indole-3-acetic acid (IAA) and its metabolites, in samples like sugar cane juice mdpi.com. The method often involves reverse phase HPLC with gradient elution using mobile phases containing water and organic modifiers like methanol (B129727) or acetonitrile, often with acidic additives like formic acid mdpi.commtc-usa.com. UV detection at specific wavelengths, such as 280 nm, is commonly used for monitoring indole compounds due to their characteristic absorbance in the ultraviolet region mdpi.comcreative-proteomics.commtc-usa.com.

GC-MS is another powerful technique for analyzing indole and its derivatives, particularly useful for volatile compounds creative-proteomics.comfrontiersin.org. It provides detailed information about the molecular structure, fragmentation patterns, and exact molecular weight of the analytes creative-proteomics.com. GC-MS is often coupled with chromatographic separation to enhance detection sensitivity and accuracy, especially in complex samples creative-proteomics.com. This technique has been applied to identify and quantify indole in bacterial respiration gas analysis and to analyze indole derivatives in various biological samples frontiersin.orgresearchgate.netresearchgate.net. Sample preparation for GC-MS analysis of indole derivatives can involve steps like solid-phase extraction (SPE) or derivatization, such as silylation, to improve volatility and peak symmetry mdpi.commdpi.com.

Other chromatographic methods, such as Thin-Layer Chromatography (TLC), are also used for screening and separating indole derivatives oup.comcore.ac.uk. Planar chromatographic techniques can be optimized to separate specific indole compounds from complex mixtures core.ac.uk.

Methodological Comparisons and Performance Metrics

The analytical performance of methods utilizing this compound is often evaluated by comparing them with conventional techniques and determining key metrics such as limits of detection, sensitivity, accuracy, and reproducibility.

Comparison with Conventional Enzyme Assays

Methods employing this compound as a chromogenic substrate, particularly in biosensor formats, offer alternatives to conventional enzyme assays. For instance, in the assessment of acetylcholinesterase (AChE) activity or inhibition, this compound-based methods can be compared to the standard Ellman's method, which uses acetylthiocholine (B1193921) as a substrate and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for color development researchgate.net.

While the enzymatic turnover rate for this compound by AChE might be lower compared to substrates like acetylthiocholine, this compound offers advantages in certain applications researchgate.net. It does not chemically react with oxime antidotes or thiols used in the Ellman's method, which can be beneficial for accurate AChE activity measurement in the presence of such compounds researchgate.net. This compound has also been explored as a substrate for lipase activity determination, showing a faster and more sensitive response compared to standard methods based on cleaving ester bonds in buffers containing Tween nih.gov. This suggests its potential for use in biosensor construction for lipase activity measurement nih.gov.

Paper-based biosensors using this compound for detecting substances like pesticides based on enzyme inhibition offer simplicity, low cost, and minimal reagent requirements compared to sophisticated laboratory techniques like GC or HPLC coupled with mass spectrometry nih.gov. While conventional chromatographic methods provide high sensitivity and accuracy, they are often time-consuming, costly, and require skilled operators and extensive sample preparation nih.gov. This compound-based colorimetric assays, especially when combined with image analysis, can provide comparable detection performance for certain analytes and are suitable for on-site screening by non-professionals researcher.lifeexcli.denih.gov.

Determination of Limits of Detection and Sensitivity

The limits of detection (LOD) and sensitivity are critical performance metrics for analytical methods utilizing this compound. These values indicate the lowest concentration of an analyte that can be reliably detected and the ability of the method to respond to small changes in analyte concentration, respectively.

In biosensor applications using this compound and enzymes like AChE, the LOD can vary depending on the specific design, enzyme concentration, substrate concentration, and the method of detection (visual or image analysis) researchgate.netexcli.denih.gov. For a colorimetric biosensor using AChE and this compound for assaying nerve agents and drugs, the LOD ranged from 10 to 100 nmol/L for the tested inhibitors nih.govresearchgate.net. In paper-based AChE inhibition assays coupled with image analysis, the LOD for various pesticides like carbofuran, dichlorvos, carbaryl, paraoxon, and pirimicarb ranged from 0.003 to 0.6 ppm excli.denih.gov. Visual detection in such assays can also provide comparable detection performance researcher.lifeexcli.denih.gov. For detecting lipase inhibitory activity using a paper-based device with this compound, the LODs obtained from visual detection and image analysis were comparable researcher.liferesearchgate.net.

For chromatographic methods analyzing indole derivatives, including potential metabolites of this compound or related compounds, LODs have also been determined. For instance, an LC-MS/MS method for quantifying indoxyl sulfate (B86663) (a related indole derivative) in human matrices reported an LOD of 0.0002 µg/mL nih.gov. GC-MS analysis of indole produced by bacteria has shown detection in the low nmol-range frontiersin.org. HPLC methods for indole and skatole in biological samples reported sensitivities of 1 ng/g in fat and 0.1 ng/mL in serum acs.org.

The sensitivity of this compound-based assays is influenced by factors such as enzyme and substrate concentrations and incubation time excli.de. Optimizing these parameters can improve analytical performance excli.de.

Assessment of Analytical Accuracy and Reproducibility

Analytical accuracy and reproducibility are essential for validating any quantitative method. Accuracy refers to the closeness of agreement between observed values and the true value, while reproducibility is a measure of the precision of results obtained under different conditions (e.g., different laboratories, analysts, or days) nihs.go.jp.

Studies evaluating analytical methods for indole derivatives have reported on accuracy and reproducibility. For an LC-MS/MS method for indoxyl sulfate, within-day and between-day precisions (reproducibility) were reported to be ≤ 4.0% and ≤ 4.3%, respectively, with accuracies ranging from 97.7% to 107.3% researchgate.net. Another spectrofluorimetric method for indoxyl sulfate in plasma showed precision (relative standard deviation) less than 15% and accuracy (% relative recovery) of ± 15% at nominal concentration levels nih.gov. The mean relative recovery and RSD values for indoxyl sulfate in plasma samples were 89.7% and 13.6%, respectively nih.gov.

For HPLC methods analyzing indole compounds, reproducibility of retention time and peak area has been assessed, with relative standard deviations (RSDs) typically in the low percentage range mdpi.com. For instance, RSDs for retention time of various indole compounds were in the range of 0.08%–0.24%, and for peak area, they ranged from 0.2%–6.0% mdpi.com. An HPLC method for indole-3-butyric acid demonstrated good run-to-run precision with RSD values less than 0.3% mtc-usa.com. For HPLC analysis of indole and skatole in biological samples, the mean within- and between-day coefficients of variation (CV) were 3.8% for indole and 3.4% for skatole, indicating good reproducibility acs.org. The accuracy of spiked serum analysis was on average 94% for indole acs.org.

In the context of biosensors utilizing this compound, reproducibility is also a key performance indicator. While specific quantitative data on the reproducibility of this compound-based biosensors across different laboratories might be less commonly reported compared to established chromatographic methods, studies often assess the repeatability (precision within a short time interval in the same laboratory) and intermediate precision (precision under varying conditions within the same laboratory) nihs.go.jpresearchgate.net. For a colorimetric AChE inhibition assay, repeatability showed 4%-5% RSD, and intermediate precision was 7%-10% RSD researchgate.net. The stability of this compound-based biosensors over time has also been noted, with good stability found over a quarter of a year in one study nih.govresearchgate.net.

The accuracy of analytical methods can be assessed by comparing results with known values, using certified reference materials, or through recovery studies where known amounts of analyte are added to samples nihs.go.jpnih.gov. Reproducibility is often evaluated by analyzing replicate samples under varying conditions and calculating the variance, standard deviation, or relative standard deviation of the results nihs.go.jp.

Synthetic Chemistry and Derivatization Studies of Indoxyl Acetate

Chemical Synthesis Pathways of Indoxyl Acetate (B1210297)

Indoxyl acetate can be synthesized through several chemical routes, often starting from indole (B1671886) precursors. Strategies for improving reaction yields and product purity are crucial for its effective application.

Synthesis from Indole Precursors (e.g., 3-iodo-1H-indole)

One notable method for synthesizing this compound involves using 3-iodo-1H-indole as a precursor. A reported procedure describes the reaction of 3-iodo-1H-indole with silver acetate in acetic acid evitachem.comchemicalbook.com.

The synthesis typically involves preparing a solution of 3-iodo-1H-indole in acetic acid, followed by the addition of silver acetate. The mixture is then stirred at an elevated temperature, such as 90 °C, for a specific duration, with reaction progress monitored by techniques like thin-layer chromatography (TLC) evitachem.comchemicalbook.com. After the reaction, the mixture is filtered and concentrated under vacuum. The resulting product is often washed and purified, for instance, by recrystallization from a methanol-water mixture evitachem.comchemicalbook.com.

ReagentAmountRole
3-Iodo-1H-indole23 g (94.65 mmol)Precursor
Acetic acid300 mLSolvent
Silver acetate31.6 g (189.22 mmol)Reagent

Strategies for Improved Yields and Purity

Improving the yield and purity of this compound synthesis is an ongoing area of research. The synthesis from 3-iodo-1H-indole and silver acetate has been reported to yield approximately 41% of this compound as a dark purple solid evitachem.comchemicalbook.com.

Another approach for synthesizing 1-acetyl-1H-indol-3-yl acetates, which are related to this compound, involves a two-step procedure starting from 2-chlorobenzoic acids researchgate.net. This method has shown moderate to good yields researchgate.net. Microwave-assisted synthesis has also been explored for the rapid synthesis of 1-acetyl-1H-indol-3-yl acetates, achieving yields up to 86% reading.ac.uk.

Purity of natural indigo (B80030), which is formed from indoxyl precursors, can be affected by impurities from soil and plant materials nih.gov. Studies using this compound as a model precursor have shown that impurities can influence the formation of sedimentable indigo particles nih.govresearchgate.net. Methods for improving the purity of natural indigo, such as acid washes, have been investigated researchgate.net.

Derivatization Strategies for Functionalized Indoxyl Compounds

This compound serves as a versatile starting material for the synthesis of various functionalized indoxyl compounds. These derivatives are designed for specific applications, particularly as enzyme substrates and in the formation of complex molecules like indirubins.

Synthesis of Indoxyl Glycosides for Glycosidase Substrates

Indoxyl glycosides are a class of chromogenic substrates widely used for detecting glycosidase activity rsc.orgnih.govgbiosciences.com. The enzymatic hydrolysis of indoxyl glycosides releases a sugar moiety and a free indoxyl, which then undergoes oxidation and dimerization to produce an indigoid dye rsc.orgnih.gov. The color of the resulting dye can vary depending on substituents on the indole ring rsc.org.

The synthesis of indoxyl glycosides can be challenging due to potential side reactions and the low reactivity of the indoxyl hydroxyl group nih.gov. A common synthetic approach involves the SN2-like reaction between glycosyl halides and N-acetyl-indoxyl derivatives in the presence of a base, although this method often results in low yields (less than 50%) rsc.org.

Novel approaches have been developed to improve the synthesis of indoxyl glycosides, including methods that utilize indoxylic acid esters as key intermediates nih.gov. Phase transfer glycosylation with these acceptors and peracetylated glycosyl halides can be performed in high yields nih.gov. Subsequent ester cleavage and silver-mediated glycosylation yield peracetylated indoxyl glycosides, followed by deprotection nih.gov.

Indoxyl glycosides based on indoxyl derivatives can be used as glycosidase substrates for localization analysis and detection of corresponding glycosidases and microorganisms google.com.

Formation of Indirubin (B1684374) Derivatives via Indoxyl Anion Intermediates

Indirubin is a structural isomer of indigo and is often produced as a byproduct during indigo synthesis wikipedia.orgsciencepublishinggroup.comsapub.org. Indirubin derivatives can be formed via indoxyl anion intermediates.

One method for the synthesis of indirubin involves the condensation of isatin (B1672199) with indoxyl, typically in an alkaline medium sapub.orgtekhelet.com. Indoxyl can be generated in situ, for example, by the hydrolysis of this compound tekhelet.com. This reaction highlights the potential for indirubin formation when this compound is used as an enzyme substrate, especially under alkaline conditions evitachem.com.

The formation of indirubin from indoxyl hydroperoxide can also occur through dehydration to isatin, followed by condensation of the isatin salt with 3-indolinone (B1200548) sciencepublishinggroup.com. This condensation step is reported to be retarded due to electric hindrance sciencepublishinggroup.com.

This compound can be used in the synthesis of heterocyclic hemiindigos via condensation with heteroaromatic aldehydes in the presence of a base like aqueous NaOH researchgate.net.

Role of Acetylation as a Biochemical Protecting Group in Biosynthesis

Biochemical protecting groups play a crucial role in natural metabolic pathways by modulating the reactivity and properties of chemical intermediates, thereby enabling complex biosynthetic routes. acs.orgnih.gov Acetylation has emerged as a valuable strategy in metabolic engineering as a readily cleavable and low-impact biochemical protecting group. acs.orgnih.govresearchgate.net This approach involves the temporary modification of a functional group through the addition of an acetyl moiety, which can be subsequently removed to restore the original functionality.

A notable application of acetylation as a biochemical protecting group is in the biosynthesis of indoxyl, a key precursor to the industrial dye indigo. Indoxyl is a reactive molecule, and its acetylation to form this compound serves to stabilize it during production processes. acs.orgnih.govresearchgate.netescholarship.org Research efforts have focused on the biological production of this compound, identifying promiscuous acetyltransferases capable of acetylating indoxyl in vivo. acs.orgnih.govresearchgate.net

While the principle of using acetylation as a protecting group for indoxyl is promising, challenges exist. Studies have indicated that this compound can exhibit toxicity to the host organisms used for its biosynthesis, such as Escherichia coli, even at low millimolar concentrations. acs.orgnih.govresearchgate.net Furthermore, endogenous cellular esterases can lead to the premature hydrolysis of this compound, reducing the yield of the protected intermediate. acs.orgnih.govresearchgate.netescholarship.org

To address the issue of this compound instability, metabolic engineering strategies have been employed. For instance, modifying E. coli production hosts through the knockout of endogenous hydrolase genes has demonstrated improved this compound stability. acs.orgnih.govresearchgate.net A study involving the knockout of 14 endogenous hydrolases in E. coli resulted in a significant reduction in the this compound hydrolysis rate. acs.orgnih.govresearchgate.net

The following table illustrates the impact of hydrolase knockout on the this compound hydrolysis rate in E. coli:

E. coli StrainThis compound Hydrolysis Rate (mmol/g DCW/h)Reduction in Hydrolysis Rate (%)
Wild-type0.22-
Hydrolase Knockout0.0767

Compared to other biochemical protecting groups, such as glycosyl groups, acetylation offers potential advantages. Acetyl groups are smaller, containing fewer carbons than glucosyl groups, which can translate to a lower metabolic cost for the production host. acs.orgresearchgate.netescholarship.org Additionally, the use of acetylation may result in a lower biological oxygen demand in wastewater streams after the deprotection step, as the released acetate is a smaller molecule compared to a sugar. escholarship.org The deprotection of acetyl groups can typically be achieved through base-catalyzed hydrolysis. acs.orgescholarship.org

However, the effectiveness of acetylation as a protecting group can be dependent on the biological context and the specific functional group being protected. For example, in studies involving N-acetyl muramic acid probes in bacteria, acetate protecting groups on hydroxyl functionalities were not effectively processed by endogenous esterases/deacetylases, unlike ester masks on carboxylic acids. nih.gov This highlights the need for careful consideration of the host organism's enzymatic machinery and the nature of the group being protected when designing biosynthetic pathways utilizing acetylation.

Broader Research Contexts and Biological Interactions Involving Indoxyl Acetate

Metabolic Pathway Investigations

Indoxyl acetate (B1210297) is utilized in biochemical assays to study enzyme activity within the context of metabolic pathways, particularly those involving indole (B1671886) metabolism chemimpex.com. Its hydrolysis by specific enzymes helps researchers understand these enzymatic conversions chemimpex.comguidechem.com. For instance, its ability to release indoxyl upon hydrolysis makes it a useful substrate for investigating the activity of enzymes such as β-glucosidases chemimpex.com. Research indicates that indoxyl acetate can be metabolized by certain enzymes, leading to the production of a colored compound, which aids in understanding metabolic processes guidechem.com.

Implications in Pharmaceutical Development and Drug Discovery Research

This compound is recognized for its applications in pharmaceutical development and drug discovery research chemimpex.com. It serves as a valuable intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals chemimpex.com. Its unique structure allows it to function as an essential building block for researchers focused on drug discovery and development chemimpex.com. This compound is used in the synthesis of pharmaceuticals, including potential anti-inflammatory and analgesic agents chemimpex.com. It also plays a role in drug discovery processes, particularly in screening for compounds that can inhibit or activate specific biological targets chemimpex.com.

Research into Plant Growth and Development

Research into plant growth and development utilizes this compound. It is employed in studies examining plant growth and development, particularly to understand the role of indole compounds in plant signaling and responses to environmental stress chemimpex.com. This compound is considered a plant growth-stimulating hormone and reagent chemicalbook.comfishersci.se. Indole-3-acetic acid (IAA), a related indole derivative, is a well-known plant hormone that regulates various aspects of plant growth and development, and research is ongoing into the potential of IAA-producing fungi for promoting plant growth nih.govwikipedia.org. While IAA is the primary plant auxin, the use of this compound in plant studies suggests its relevance in investigating the broader impact of indole compounds on plant biology chemimpex.comfishersci.se.

Toxicological Research Applications

This compound is important in toxicological research, primarily as a substrate in enzyme assays used for the detection of toxic substances and the evaluation of their impact on enzyme activity nih.gov.

Detection of Pesticides and Nerve Agents

This compound is used as a chromogenic substrate for the detection of cholinesterase inhibitors, including organophosphate and carbamate (B1207046) pesticides and nerve agents mdpi.comoup.comresearchgate.netexcli.denih.gov. Cholinesterases, such as acetylcholinesterase (AChE), are key enzymes in the nervous system, and their inhibition by these toxic compounds can have severe effects mdpi.com. This compound is hydrolyzed by cholinesterases to produce a colored product, typically blue indigo (B80030), which can be detected visually or spectrophotometrically evitachem.commdpi.comoup.comexcli.denih.gov. In the presence of cholinesterase inhibitors, the enzyme activity is reduced, leading to decreased hydrolysis of this compound and a corresponding reduction in color intensity researchgate.netresearchgate.netexcli.denih.gov. This principle is applied in various detection methods, including thin-layer chromatography and paper-based biosensors oup.comresearchgate.netexcli.denih.gov.

Several studies highlight the use of this compound in developing sensitive methods for pesticide and nerve agent detection. For example, a paper-based sensor utilizing this compound as a substrate for immobilized AChE has been developed for rapid screening of organophosphate and carbamate pesticides excli.denih.gov. This method allows for the detection of pesticides based on the inhibition of AChE activity, which reduces the color intensity produced by this compound hydrolysis excli.de. The limit of detection (LOD) for various pesticides using this method has been reported, demonstrating its sensitivity excli.de.

PesticideLOD (ppm)Reference
Carbofuran0.003 excli.de
Dichlorvos0.3 excli.de
Carbaryl0.5 excli.de
Paraoxon (B1678428)0.6 excli.de
Pirimicarb (B1678450)0.6 excli.de

Another study compared this compound with other substrates for cholinesterase assay and found it to be suitable for evaluating AChE activity nih.govresearchgate.net. The limit of detection for paraoxon, a model organophosphate inhibitor, was reported as 10⁻⁷ mol/L using both the this compound method and the standard Ellman's method nih.gov.

Impact on Enzyme Activity in Toxicological Contexts

In toxicological contexts, this compound is used to assess the impact of various substances on enzyme activity, particularly hydrolases like lipases and esterases chemicalbook.comfishersci.senih.govresearchgate.netsigmaaldrich.comscientificlabs.com. Changes in the activity of these enzymes can be indicative of exposure to toxins, such as organophosphates and other pesticides, which can either increase or decrease lipase (B570770) activity nih.govresearchgate.net.

This compound serves as a substrate in assays designed to measure lipase activity, and its hydrolysis can be monitored by the formation of blue indigo nih.govresearchgate.netresearchgate.netresearcher.life. This method has been shown to be faster and more sensitive than some standard methods for lipase activity determination nih.govresearchgate.net. The principle is also applied in detecting lipase inhibitors; in the presence of an inhibitor, the hydrolysis of this compound is reduced, leading to a decrease in blue color intensity researchgate.netresearcher.lifetci-thaijo.org. This forms the basis for simple screening methods for lipase inhibitors researchgate.netresearcher.lifetci-thaijo.org.

Furthermore, this compound hydrolysis tests are used to differentiate microorganisms based on their acetate esterase activity chemicalbook.comfishersci.setestlinecd.com. This is relevant in microbiology, which can have toxicological implications, particularly in identifying pathogens. The test involves the detection of acetate esterase activity through the hydrolysis of this compound, resulting in a color change due to the formation of indigo testlinecd.com. This method is suitable for screening and identifying microbial colonies testlinecd.com.

Analytical Significance in Uremic Toxin Research (Indirectly, via related indoxyl compounds)

While this compound itself is not typically classified as a uremic toxin, research involving related indoxyl compounds highlights its indirect analytical significance in this area. Indoxyl sulfate (B86663) is a well-established uremic toxin that accumulates in patients with chronic kidney disease mdpi.com. Indoxyl sulfate is primarily formed in the liver from indoxyl, which is produced in the gut from the metabolism of tryptophan by gut microbes mdpi.com. Indole, a precursor to indoxyl, is absorbed into the body and then oxidized to indoxyl, followed by sulfation to form indoxyl sulfate mdpi.com.

This compound's relevance in this context stems from its relationship to indoxyl. As a compound that readily hydrolyzes to indoxyl, this compound can be used in research settings to study the enzymatic processes that produce indoxyl or to serve as a reference compound in analytical methods for indoxyl and its derivatives. The enzymatic hydrolysis of this compound to indoxyl mirrors a step in the metabolic pathway leading to indoxyl sulfate formation (though the natural precursor is typically indole followed by oxidation to indoxyl) evitachem.comnih.govresearchgate.net. Therefore, studies involving the enzymatic cleavage of this compound can provide insights into the enzymes that handle indoxyl-related compounds, which is pertinent to understanding the formation and metabolism of uremic toxins like indoxyl sulfate. Analytical methods developed for detecting indoxyl through the hydrolysis of this compound could potentially be adapted or inform methods for analyzing indoxyl or its precursors/metabolites in biological samples related to uremia research evitachem.comnih.gov.

Methodologies for Derivatization of Indoxyl Sulfate to Indigo for Quantification

Indoxyl sulfate, a metabolite derived from the dietary amino acid L-tryptophan, is recognized as a uremic toxin that accumulates in patients with impaired kidney function. Accurate quantification of indoxyl sulfate in biological samples is crucial for understanding its role in disease progression and evaluating the effectiveness of interventions. While advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for this purpose, simpler and more rapid methodologies involving the derivatization of indoxyl sulfate to indigo for spectrophotometric quantification have also been developed and utilized.

The principle behind this quantification method relies on the chemical conversion of colorless or pale yellow indoxyl sulfate into the intensely colored blue pigment indigo (indigotin). This derivatization allows for the detection and measurement of indoxyl sulfate indirectly through the absorbance of the formed indigo.

A common approach for the chemical derivatization of indoxyl sulfate to indigo involves oxidation. Iron (III) chloride (FeCl₃) has been reported as an effective oxidizing agent for facilitating this conversion fishersci.fiwikipedia.orgsigmaaldrich.com. The reaction transforms indoxyl sulfate into indigotin, which can then be quantified using spectrophotometry in the visible light spectrum, typically within the wavelength range of 420–450 nm fishersci.fiwikipedia.orgfishersci.fiwikidata.orgmacsenlab.com. This spectrophotometric method offers advantages in terms of simplicity and speed compared to more complex techniques like LC-MS/MS, making it potentially suitable for rapid assessment in clinical settings wikipedia.orgfishersci.fiwikidata.orgmacsenlab.com.

Studies have demonstrated the feasibility of this derivatization-spectrophotometric approach for quantifying indoxyl sulfate in biological matrices such as serum. Researchers have implemented chemical derivatization to convert the total amount of indoxyl sulfate in serum samples into indigo blue for subsequent measurement wikipedia.orgfishersci.fimacsenlab.com. Calibration curves constructed using known concentrations of indigo are essential for determining the concentration of indoxyl sulfate in the original samples based on the measured absorbance of the derived indigo wikipedia.orgfishersci.fiwikidata.org.

Research findings indicate a strong correlation between indoxyl sulfate levels quantified by standard LC-MS/MS methods and the levels of indigo detected using the derivatization-spectrophotometric approach wikipedia.orgfishersci.fiwikidata.orgmacsenlab.com. For instance, a linear relationship between absorbance and indigo concentrations has been observed, with reported calibration equations and high correlation coefficients (R²) demonstrating the reliability of this method for quantification wikipedia.orgfishersci.fiwikidata.org.

Table 1: Representative Calibration Data for Indigo Quantification

Study SourceWavelength Range (nm)Calibration EquationR² ValueConcentration Range (µM)
wikipedia.orgfishersci.fi420–450A = 0.0039C + 0.017≥ 0.997.5 – 95
wikidata.org420–450y = 0.0003x + 0.01920.99410 – 330

While the primary focus of these methodologies is the derivatization of indoxyl sulfate, it is worth noting the role of related indoxyl derivatives in broader chemical and analytical contexts. This compound is another such compound. The hydrolysis of this compound can also lead to the formation of indoxyl, which subsequently oxidizes to indigo fishersci.no. This property makes this compound useful as a chromogenic substrate in various enzyme assays, particularly for detecting esterase activity fishersci.nofishersci.se. Although the direct derivatization of this compound to indigo is not the central mechanism in the described methods for quantifying indoxyl sulfate, the shared capability of indoxyl derivatives to form the indigo chromophore upon appropriate chemical transformation underscores their related chemical behaviors. Furthermore, this compound is sometimes quantified alongside indoxyl sulfate in comprehensive analytical panels utilizing techniques like LC-MS/MS, highlighting its relevance as a related metabolite nih.gov.

The derivatization of indoxyl sulfate to indigo for quantification provides a valuable, often simpler, alternative to more complex analytical techniques for monitoring indoxyl sulfate levels, particularly in clinical and research settings where rapid and cost-effective analysis is beneficial.

Future Research Directions and Unaddressed Challenges in Indoxyl Acetate Studies

Development of Novel Indoxyl Acetate-Based Probes with Enhanced Specificity and Sensitivity

Future research aims to develop novel probes based on indoxyl acetate (B1210297) with improved specificity and sensitivity towards target enzymes. While this compound is a substrate for various hydrolases, including acetylcholinesterase and lipases, enhancing the selectivity for a particular enzyme remains a challenge researchgate.netresearchgate.netnih.gov. This could involve modifying the this compound structure or integrating it with recognition elements that specifically interact with the target enzyme. Advances in probe design, particularly enzyme-activated fluorogenic probes, are expanding the toolkit for assessing enzymatic activity nih.gov. Future work will likely focus on enhanced specificity of enzyme activation and improved probe chemistries nih.gov. Auxiliary groups are being explored in fluorescent probe design to improve sensitivity and selectivity rsc.org.

Advancements in Biosensor Technologies for Field Applications

This compound's chromogenic property makes it suitable for biosensor development. Research is ongoing to create more robust, portable, and user-friendly biosensors for field applications, such as detecting pesticides or identifying bacteria preprints.orgexcli.denih.gov. Challenges include improving the stability of the enzyme in the biosensor, developing more reliable immobilization protocols, and reducing interference from other substances in complex samples preprints.org. Paper-based sensors using this compound for detecting pesticides have been developed, demonstrating the potential for simple and rapid screening methods for field use excli.denih.gov. The this compound-based method has shown potential in biosensor construction for determining lipase (B570770) activity in various fields researchgate.netnih.govresearchgate.net.

Exploration of this compound in Emerging Biochemical and Medical Diagnostics

The application of this compound extends to medical diagnostics, particularly in identifying bacteria based on their esterase activity bioactiva.comuniverse84a.commedicallabnotes.comhardydiagnostics.com. Future research may explore its use in detecting other biomarkers or enzymes relevant to various diseases. The development of more rapid, sensitive, and specific tests using this compound is important for identifying pathogens hardydiagnostics.com. For example, the this compound hydrolysis test has been evaluated for rapid differentiation of Campylobacter, Helicobacter, and Wolinella species asm.orgresearchgate.net. The potential for this compound in medicine and toxicology for lipase activity determination is also recognized researchgate.netnih.gov.

Deeper Understanding of Enzymatic Recognition and Kinetic Mechanisms

A more profound understanding of how enzymes recognize and hydrolyze this compound is crucial for designing improved probes and biosensors. This involves detailed kinetic studies to determine parameters such as Michaelis-Menten constants and turnover rates for different enzymes researchgate.netnih.govresearchgate.net. While some kinetic studies have been performed, a comprehensive understanding of the enzymatic mechanisms across a wider range of relevant enzymes and under varying conditions is still needed researchgate.netnih.govresearchgate.netasm.org.

Table 1: Michaelis-Menten Constant (Km) for this compound Hydrolysis

EnzymeKm (mmol/l)Reference
Lipase8.72 researchgate.netnih.gov
Acetylcholinesterase- researchgate.net
Butyrylcholinesterase- preprints.org

Sustainable and Green Synthesis Approaches for this compound and its Derivatives

The synthesis of this compound and its derivatives can involve the use of harsh chemicals and generate hazardous waste mdpi.com. Future research should focus on developing more sustainable and environmentally friendly synthesis approaches, such as utilizing biocatalytic methods or exploring green chemistry principles mdpi.comacs.org. This includes investigating the production of indigo (B80030) and its precursors, like indoxyl, using microorganisms or enzymes mdpi.comacs.org.

Q & A

Q. How is Indoxyl acetate hydrolysis utilized in bacterial identification, and what are its procedural advantages?

this compound hydrolysis is a biochemical assay used to differentiate bacterial species (e.g., Campylobacter, Helicobacter, and Wolinella) based on their enzymatic activity. The disk method involves impregnating filter paper with this compound, inoculating it with bacterial colonies, and observing color changes (blue/green for positive hydrolysis). This method is rapid (5–45 minutes), cost-effective, and avoids reliance on carbohydrate fermentation tests, which are less efficient for these bacteria . Controls (positive/negative strains) are essential to validate results .

Q. What are the critical steps for preparing and interpreting this compound disk assays?

Key steps include:

  • Storing disks at -20°C to prevent degradation .
  • Hydrating disks with sterile water before inoculation .
  • Using pure bacterial cultures (72-hour incubation recommended for slow growers like Campylobacter) .
  • Anaerobic incubation (30 minutes) for optimal enzyme activity .
  • Positive results show blue/green coloration within 20–45 minutes; delayed reactions may indicate weak enzymatic activity (e.g., C. cinaedis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound hydrolysis results and genetic identification methods?

Biochemical assays like this compound hydrolysis may yield false positives/negatives due to enzyme variability or strain-specific mutations. For example, genetic methods (e.g., PCR targeting cadF or ceuE genes) are more reliable for distinguishing C. jejuni from C. coli . To address contradictions:

  • Validate biochemical results with sequencing or multiplex PCR .
  • Cross-reference with secondary biochemical markers (e.g., hippurate hydrolysis) .

Q. What experimental design considerations improve sensitivity in detecting weak this compound hydrolysis reactions?

Weak reactions (e.g., C. cinaedis) require protocol adjustments:

  • Extend incubation to 45 minutes .
  • Increase bacterial inoculum density to enhance enzyme availability .
  • Use spectrophotometric quantification (if available) to measure indigo formation kinetics .

Q. How does this compound compare to sodium hypochlorite in non-microbiological applications, such as agricultural damage detection?

In soybean mechanical damage studies, this compound stains cracked seed coats more sensitively than sodium hypochlorite. However, sodium hypochlorite provides greater consistency due to its mechanical swelling mechanism, making it preferable for quantitative studies despite lower sensitivity . Researchers must balance sensitivity and reproducibility based on study goals .

Q. What challenges arise when adapting this compound assays for high-throughput screening (HTS) of enzyme activity?

While this compound is used in HTS for carbonic anhydrase (CA) activity (CO₂ capture research), challenges include:

  • Optimizing substrate concentration to avoid precipitation .
  • Standardizing reaction conditions (pH, temperature) to ensure reproducibility .
  • Integrating automated readouts (e.g., microplate readers) for indigo quantification .

Methodological Troubleshooting

Q. Why might this compound assays fail to produce expected results, and how can this be mitigated?

Common pitfalls:

  • Degraded reagents : Disks exposed to light or improper storage lose reactivity; always test with control strains .
  • Contaminated cultures : Use pure colonies to avoid mixed enzymatic signals .
  • Species variability : Some Helicobacter strains lack esterase activity; confirm species identity via 16S rRNA sequencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.